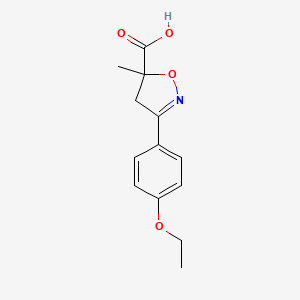
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
-
Formation of the Oxazole Ring: : This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and a hydroxylamine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
-
Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of an ethoxybenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential to optimize the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydro derivative of the oxazole ring.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be obtained.
科学研究应用
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Hydroxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methoxy and hydroxy analogs, potentially offering different pharmacological profiles and applications.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-10-6-4-9(5-7-10)11-8-13(2,12(15)16)18-14-11/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMLYYECHUHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
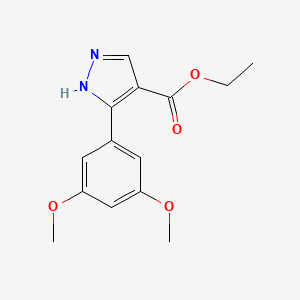
![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
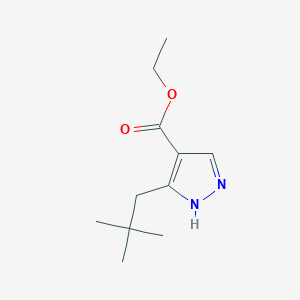
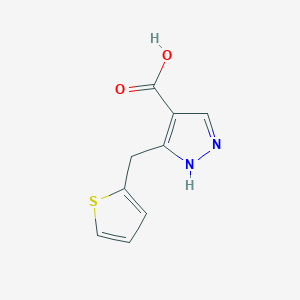
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)
![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
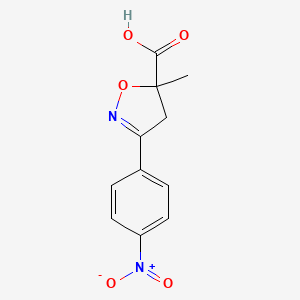
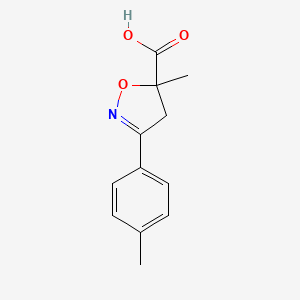
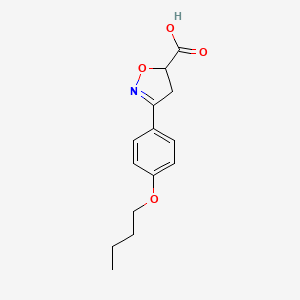
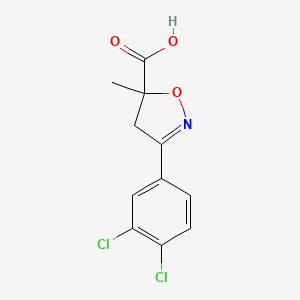
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
